molecular formula C16H16O4S2 B8283504 1,1-Bis(phenylsulfonyl)cyclobutane CAS No. 28246-89-1

1,1-Bis(phenylsulfonyl)cyclobutane

Cat. No. B8283504
CAS RN: 28246-89-1
M. Wt: 336.4 g/mol
InChI Key: HKWKDDOIDZKGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Bis(phenylsulfonyl)cyclobutane is a useful research compound. Its molecular formula is C16H16O4S2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1-Bis(phenylsulfonyl)cyclobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Bis(phenylsulfonyl)cyclobutane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

28246-89-1

Molecular Formula

C16H16O4S2

Molecular Weight

336.4 g/mol

IUPAC Name

[1-(benzenesulfonyl)cyclobutyl]sulfonylbenzene

InChI

InChI=1S/C16H16O4S2/c17-21(18,14-8-3-1-4-9-14)16(12-7-13-16)22(19,20)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2

InChI Key

HKWKDDOIDZKGMN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of bis(phenylsulfonyl)methane (30 g, 100 mmol), tetra-n-butylammonium bromide (3 g, 9.3 mmol), 1,3-dibromopropane (30 ml), dichloromethane (600 ml) and 50% aqueous sodium hydroxide (150 ml) was stirred at room temperature for 3 days. The mixture was poured onto saturated aqueous ammonium chloride solution and extracted into dichloromethane. The combined organic extracts were dried (Na2SO4) and concentrated. The residue was crystallised from i-hexane:diethyl ether to give the title product as a white solid. Yield−24 g (71%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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